A-D-Xylose 1-phosphate*DI(monocyclohexylammonium)
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Overview
Description
A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) is a chemical compound with the molecular formula C5H11O8P. It is a derivative of xylose, a type of sugar, and is phosphorylated at the first carbon position. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) typically involves the phosphorylation of D-xylose The process begins with the protection of hydroxyl groups on the xylose molecule, followed by selective phosphorylation at the first carbon position
Industrial Production Methods
Industrial production of A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the sugar moiety.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xylose derivatives with different functional groups.
Scientific Research Applications
A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Plays a role in metabolic studies and enzyme research.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Used in the production of various biochemical products and as a research tool in industrial laboratories.
Mechanism of Action
The mechanism of action of A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It can also modulate the activity of certain metabolic pathways by influencing the availability of phosphorylated sugars.
Comparison with Similar Compounds
Similar Compounds
D-Xylose: A simple sugar that is the precursor for A-D-Xylose 1-phosphate*DI(monocyclohexylammonium).
D-Xylose 1-phosphate: The phosphorylated form of D-xylose without the monocyclohexylammonium group.
D-Glucose 1-phosphate: A similar compound with glucose instead of xylose.
Uniqueness
A-D-Xylose 1-phosphate*DI(monocyclohexylammonium) is unique due to the presence of the monocyclohexylammonium group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
(3,4,5-trihydroxyoxan-2-yl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXHFXFPPZGENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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